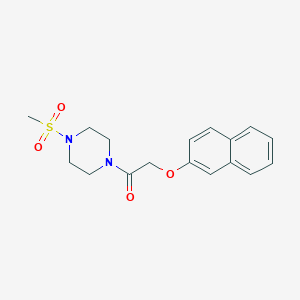
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone is a synthetic compound that has been extensively studied for its potential in various scientific applications. This compound is commonly referred to as CPP or CPPene and has shown promising results in research studies related to neuroscience, cancer, and drug discovery.
作用機序
CPPene acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By binding to the receptor, CPPene can modulate the activity of the receptor and regulate the flow of calcium ions into the cell. This modulation of NMDA receptor activity has been shown to have a variety of effects on neuronal function, including the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPPene has been shown to have a variety of biochemical and physiological effects. In addition to its modulation of NMDA receptor activity, CPPene has been shown to increase the release of dopamine and serotonin in the brain. This increase in neurotransmitter release can have a variety of effects on neuronal function, including the regulation of mood and behavior.
実験室実験の利点と制限
One of the advantages of using CPPene in lab experiments is its specificity for the NMDA receptor. Because CPPene acts as a non-competitive antagonist of the NMDA receptor, it can be used to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using CPPene in lab experiments is its relatively low potency compared to other NMDA receptor antagonists.
将来の方向性
There are a number of future directions for research on CPPene. One area of future research is in the development of more potent NMDA receptor antagonists based on the structure of CPPene. Another area of future research is in the development of CPPene-based drugs for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPPene on neuronal function.
合成法
The synthesis of CPPene involves the reaction between 1-(4-chlorobutyl)piperazine and 2,2-diphenylacetyl chloride in the presence of a base. This reaction results in the formation of CPPene as a white solid.
科学的研究の応用
CPPene has been studied for its potential in various scientific research applications. One of the most promising applications of CPPene is in the field of neuroscience. Studies have shown that CPPene has the ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important in the regulation of synaptic plasticity and memory formation. CPPene has also been studied for its potential in the treatment of cancer. Research has shown that CPPene can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
分子式 |
C23H28N2O |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
1-(4-cyclopentylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C23H28N2O/c26-23(25-17-15-24(16-18-25)21-13-7-8-14-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2 |
InChIキー |
PXFWIVXKILQHQO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)


![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
